5-Methoxy-3-methylbenzo[d]isoxazole
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Description
5-Methoxy-3-methylbenzo[d]isoxazole is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Biological Activity
5-Methoxy-3-methylbenzo[d]isoxazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by recent research findings.
Chemical Structure and Synthesis
This compound has a unique molecular structure characterized by a benzo[d]isoxazole core with methoxy and methyl substituents. The synthesis typically involves cyclization reactions starting from o-aminophenol derivatives, followed by various modifications to introduce the methoxy and methyl groups.
Biological Activity Overview
Recent studies have highlighted several biological activities of this compound, including:
- Anticancer Activity : The compound has shown significant antiproliferative effects against various cancer cell lines.
- Antioxidant Properties : It exhibits antioxidative activity, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which may have implications for neurodegenerative diseases.
Anticancer Activity
A notable study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results are summarized in Table 1.
The compound demonstrated selective toxicity towards MCF-7 cells, indicating its potential as an anticancer agent.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays. It showed improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests that the compound could be beneficial in reducing oxidative stress-related damage in cells.
Enzyme Inhibition Studies
In enzyme inhibition studies, this compound was tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings are presented in Table 2.
Enzyme | IC50 (µM) | Selectivity |
---|---|---|
Acetylcholinesterase | 29.46 | High |
Butyrylcholinesterase | Not significant | Low |
These results indicate that the compound has a significant inhibitory effect on AChE, which is relevant for Alzheimer's disease treatment strategies.
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as receptors or enzymes. For instance, its role as an AChE inhibitor suggests potential pathways involving neurotransmitter modulation.
Case Studies
Case Study 1 : A study involving the administration of the compound to cancer cell lines demonstrated a dose-dependent reduction in cell viability, with notable effects seen at concentrations as low as 1.2 µM against MCF-7 cells. This indicates a promising therapeutic window for further development.
Case Study 2 : In neuroprotective assays, the compound exhibited significant neuroprotective effects in vitro, supporting its potential application in treating neurodegenerative diseases by mitigating oxidative stress and enhancing cholinergic transmission.
Properties
IUPAC Name |
5-methoxy-3-methyl-1,2-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-8-5-7(11-2)3-4-9(8)12-10-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVWRMVSDDIOCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.